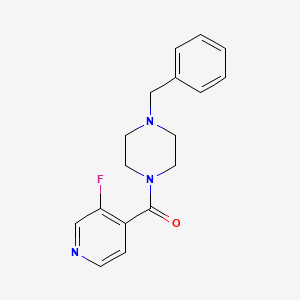![molecular formula C16H14F3N5O B12241471 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12241471.png)
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a benzoxazole core linked to a piperazine ring, which is further substituted with a trifluoromethyl pyrimidine moiety. The unique structural attributes of this compound make it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzoxazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(Fluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole
- 2-{4-[4-(Methyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole
- 2-{4-[4-(Chloromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole
Uniqueness
The presence of the trifluoromethyl group in 2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole distinguishes it from similar compounds. This group significantly enhances the compound’s metabolic stability and bioavailability, making it a more potent and effective candidate for various applications .
Properties
Molecular Formula |
C16H14F3N5O |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H14F3N5O/c17-16(18,19)13-5-6-20-14(22-13)23-7-9-24(10-8-23)15-21-11-3-1-2-4-12(11)25-15/h1-6H,7-10H2 |
InChI Key |
NBJXJALXVMTAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Fluoro-4-methoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B12241396.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12241404.png)
![2-[(4-Cyanobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12241406.png)
![6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine](/img/structure/B12241412.png)
![4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12241419.png)
![2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide](/img/structure/B12241423.png)
![3-Methyl-5-{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole](/img/structure/B12241428.png)
![3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12241429.png)
![3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12241458.png)
![5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12241466.png)
![4-methoxy-2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12241478.png)
![N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12241482.png)
